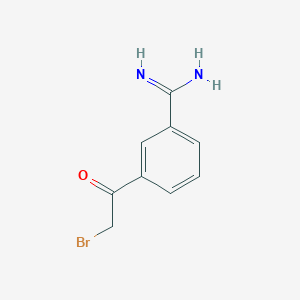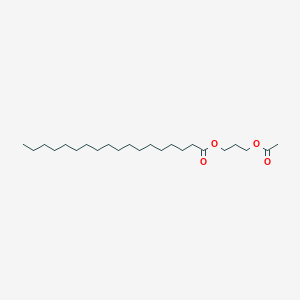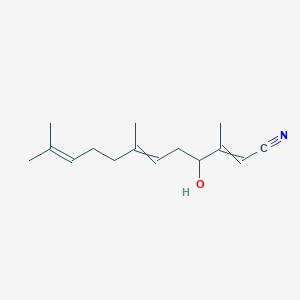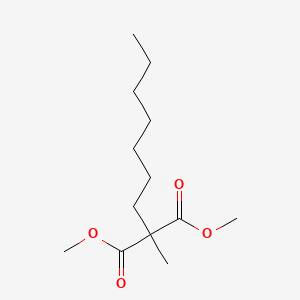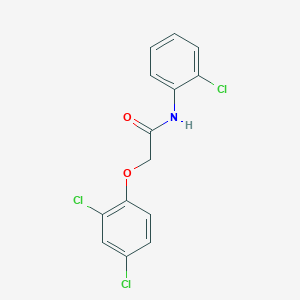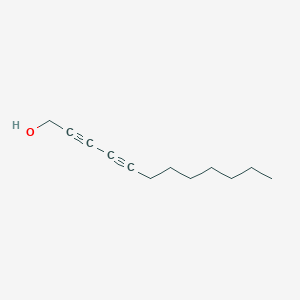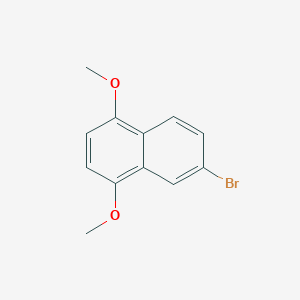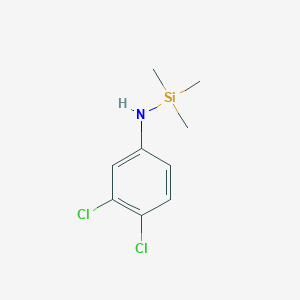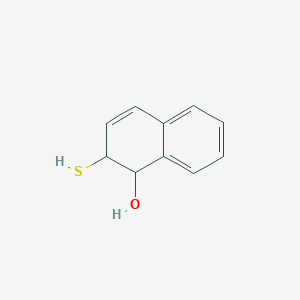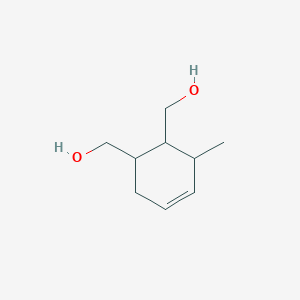
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- is a fluorinated aromatic compound It is characterized by the presence of four fluorine atoms and two methoxyphenoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- typically involves the reaction of 1,2,4,5-tetrafluorobenzene with 4-methoxyphenol in the presence of a suitable base and a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the fluorine atoms with the methoxyphenoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The methoxyphenoxy groups can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can modify the methoxyphenoxy groups.
Applications De Recherche Scientifique
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated aromatic compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- involves its interaction with specific molecular targets. The fluorine atoms and methoxyphenoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-
- 1,2,4,5-Tetrafluoro-3,6-bis(3-methylphenoxy)benzene
- 1,2,4,5-Tetrafluoro-3,6-bis(4-methoxy-3-nitrophenoxy)benzene
Uniqueness
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- is unique due to the presence of both fluorine atoms and methoxyphenoxy groups, which impart distinct chemical properties. These features make it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability.
Propriétés
Numéro CAS |
90489-80-8 |
|---|---|
Formule moléculaire |
C20H14F4O4 |
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)benzene |
InChI |
InChI=1S/C20H14F4O4/c1-25-11-3-7-13(8-4-11)27-19-15(21)17(23)20(18(24)16(19)22)28-14-9-5-12(26-2)6-10-14/h3-10H,1-2H3 |
Clé InChI |
FDOAHDXKVNIPHU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)OC3=CC=C(C=C3)OC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


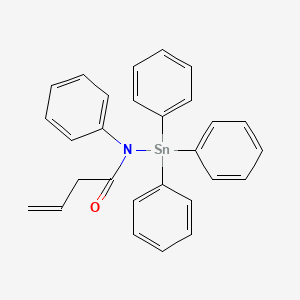
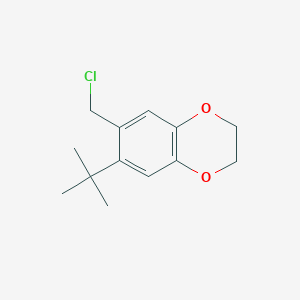

![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
